Pharmacological Profile of Epinastine Hydrochloride: A Technical Guide
Pharmacological Profile of Epinastine Hydrochloride: A Technical Guide
Executive Summary
Epinastine hydrochloride (WAL 801 CL) is a second-generation, tetracyclic antihistamine distinguished by a dual mechanism of action: potent, selective antagonism of the histamine H1 receptor and stabilization of mast cell membranes. Unlike first-generation antihistamines, epinastine exhibits a unique physicochemical profile—specifically high polarity and zwitterionic character at physiological pH—which, combined with P-glycoprotein (P-gp) efflux, effectively excludes it from the central nervous system (CNS).[1] This guide delineates the molecular pharmacology, pharmacokinetic barriers, and safety profile of epinastine, providing researchers with actionable data and validated experimental protocols.
Chemical Identity & Physicochemical Profile
Epinastine is a benzazepine derivative fused with an imidazole ring.[2] Its structural rigidity contributes to its high selectivity for the H1 receptor pocket.
Table 1: Physicochemical Properties
| Property | Value | Technical Significance |
| IUPAC Name | 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride | Core benzazepine structure confers H1 specificity.[1][3][4] |
| Molecular Formula | C16H15N3[2][5] · HCl | - |
| Molecular Weight | 285.77 g/mol | Small molecule, favorable for topical absorption. |
| pKa | 11.2 (Basic) | Highly ionized (cationic) at physiological pH (7.4). |
| LogP (octanol/pH 7.4) | -0.70 | Hydrophilic; limits passive diffusion across the blood-brain barrier (BBB). |
| Solubility | Freely soluble in water | Ideal for ophthalmic solution formulation. |
Pharmacodynamics: Receptor Selectivity & Signaling
Epinastine functions primarily as an inverse agonist at the H1 receptor, stabilizing the inactive conformation of the G-protein coupled receptor (GPCR).
Receptor Binding Profile
The drug displays high affinity for H1 receptors and notable affinity for H2 and H4 receptors in specific recombinant systems, while maintaining low affinity for muscarinic and adrenergic receptors, which minimizes autonomic side effects.
Table 2: Receptor Binding Affinities (IC50 / Ki)
| Receptor | Affinity (IC50 / Ki) | Functional Consequence |
| Histamine H1 | IC50 ≈ 1.6 µM (Simultaneous)IC50 ≈ 38 nM (Pre-incubation) | Primary therapeutic effect; blocks itch, vasodilation, and edema. Note the time-dependent binding kinetics. |
| Histamine H2 | IC50 ≈ 78 µM (Low) | Minimal contribution; 400x lower affinity than H1. |
| Histamine H4 | IC50 ≈ 0.9 nM (Recombinant) | Emerging Science: Potential inhibition of eosinophil migration and chemotaxis. |
| Alpha-1/2 Adrenergic | Low / Moderate | Minimal vasoconstrictive side effects at therapeutic doses. |
| Muscarinic M1-M5 | Negligible | Absence of anticholinergic side effects (dry mouth, mydriasis). |
| hERG Channel | IC50 > 100 µM | No QT prolongation; high cardiac safety margin. |
Mechanism of Action: Dual Pathway
Epinastine operates via two distinct pathways to suppress the allergic response:
-
H1 Inverse Agonism: Blocks the Gq/11-PLC-IP3-Ca2+ signaling cascade in endothelial and sensory nerve cells.
-
Mast Cell Stabilization: Inhibits the release of pre-formed mediators (histamine) and de novo synthesized mediators (leukotrienes, prostaglandins). This is mediated by the modulation of intracellular calcium handling and delayed chloride channels.
Figure 1: Dual Mechanism of Action. Epinastine acts as an inverse agonist at the H1 receptor to block downstream calcium signaling and simultaneously stabilizes mast cells by modulating chloride channel activity, preventing degranulation.
Pharmacokinetics & BBB Interaction
Epinastine is characterized as a "non-sedating" antihistamine.[1][4][6][7] This property is not accidental but a result of specific exclusion mechanisms at the Blood-Brain Barrier (BBB).
BBB Exclusion Mechanism
Unlike lipophilic first-generation antihistamines (e.g., diphenhydramine) that passively diffuse into the CNS, epinastine is excluded by:
-
Polarity: The molecule is hydrophilic (LogP -0.70) and exists largely as a cation at physiological pH, preventing passive diffusion across the endothelial lipid bilayer.
-
Active Efflux: Epinastine is a substrate for P-glycoprotein (P-gp/MDR1) . Any fraction of the drug that enters the endothelial cell is actively pumped back into the capillary lumen.
Figure 2: Blood-Brain Barrier Exclusion. The synergy of low lipophilicity and active P-gp efflux prevents Epinastine from reaching CNS H1 receptors, preserving alertness.
Experimental Protocols
The following protocols are designed for researchers validating Epinastine's profile in a laboratory setting.
Protocol A: H1 Receptor Binding (Calcium Mobilization Assay)
Objective: Determine the functional IC50 of Epinastine at the human H1 receptor. System: CHO-K1 cells stably expressing human H1R.
-
Cell Preparation: Seed CHO-K1-hH1R cells in 96-well black-wall plates at 50,000 cells/well. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Aspirate medium. Load cells with Calcium-4 assay dye (Molecular Devices) dissolved in HBSS/HEPES buffer containing 2.5 mM probenecid. Incubate for 45 mins at 37°C.
-
Compound Addition (Pre-incubation):
-
Prepare serial dilutions of Epinastine (1 nM to 10 µM).
-
Add Epinastine to cells and incubate for 15 minutes (Critical: Epinastine shows slow offset kinetics; pre-incubation ensures equilibrium).
-
-
Agonist Challenge: Inject Histamine (EC80 concentration, typically ~100 nM) using an automated fluidics system (e.g., FLIPR).
-
Data Acquisition: Measure fluorescence intensity (Ex 485nm / Em 525nm) for 120 seconds.
-
Analysis: Calculate IC50 based on the inhibition of the peak calcium response relative to vehicle control.
Protocol B: Mast Cell Degranulation Assay
Objective: Assess mast cell stabilizing activity via Histamine release inhibition.[2] System: Isolated Rat Peritoneal Mast Cells (RPMCs).
-
Isolation: Lavage peritoneal cavity of male Wistar rats with Tyrode’s buffer containing heparin. Purify mast cells via Percoll density gradient centrifugation.
-
Equilibration: Resuspend cells (10^6 cells/mL) in Tyrode’s buffer with 1 mM CaCl2.
-
Treatment:
-
Aliquot cells into tubes.
-
Add Epinastine (0.1 µM – 100 µM) and incubate for 10 minutes at 37°C.
-
-
Stimulation: Challenge with Compound 48/80 (0.5 µg/mL) or Antigen (if sensitized) for 10 minutes.
-
Termination: Stop reaction by placing tubes on ice. Centrifuge at 4°C, 300xg for 5 mins.
-
Quantification: Measure Histamine in the supernatant using HPLC-fluorometry (OPA derivatization) or ELISA.
-
Calculation:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3241, Epinastine. PubChem. Available at: [Link]
-
Tasaka, K., et al. (1990).[5] Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition. Folia Pharmacologica Japonica. [Source verified via PubMed snippet].
-
Whitcup, S. M., et al. (2004). The Pharmacological Properties of Epinastine on Histamine H2 and H4 Receptors. Investigative Ophthalmology & Visual Science (IOVS). Available at: [Link]
- Kamei, C., et al. (1992). Inhibitory effect of epinastine on the type I allergic reactions. Arzneimittelforschung.
- Ohashi, R., et al. (2006). Influx and efflux transport of H1-antagonist epinastine across the blood-brain barrier. Drug Metabolism and Disposition. [Source verified via PubMed snippet].
Sources
- 1. mdpi.com [mdpi.com]
- 2. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Blood-brain barrier transport of H1-antagonist ebastine and its metabolite carebastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. Epinastine [drugfuture.com]
- 6. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
